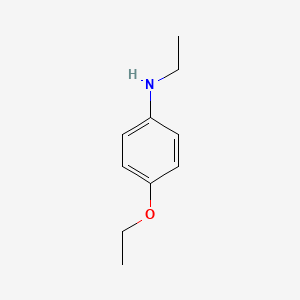

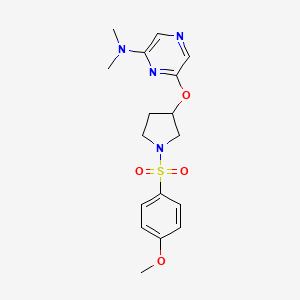

![molecular formula C13H18ClNO B2957137 3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 1609395-35-8](/img/structure/B2957137.png)

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromene, which is a class of organic compounds known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Regioselective Synthesis : A study presented an efficient approach for the regioselective synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, starting from spiro[chroman-2,1′-cycloalkan]-4-ones. This synthesis involves several steps, including trifluoroacetylation and dehydration reactions, to yield novel spiro heterocycles with potential applicative value in medicinal chemistry (Bonacorso et al., 2017).

Hydrolysis and Derivatization : The hydrolysis of spirocyclopentadiene– and spiroindene–dichloroketen adducts was studied, leading to the formation of compounds that can serve as precursors for further chemical transformations. Such studies highlight the versatility of spiro compounds in synthetic chemistry (Tsunetsugu et al., 1983).

Recyclization Reactions : Research on the recyclization of amino-methyl-spiro[indole-3,4′-pyran]-carbonitriles with nitrogen binucleophiles elucidates the potential of spiro compounds in generating functionalized derivatives for further application (Andina & Andin, 2016).

Biological Evaluation and Potential Applications

Anticholinesterase Activity : A derivative study synthesized 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] and evaluated them for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These compounds, structured similarly to tacrine (a known AChE inhibitor), showed potential as leads for the development of new anticholinesterase drugs, highlighting their relevance in the search for treatments for diseases like Alzheimer's (Silva et al., 2021).

Corrosion Inhibition : N-hydrospiro-chromeno-carbonitriles were synthesized and applied as corrosion inhibitors for mild steel in an acidic medium. This application demonstrates the potential of spiro compounds in industrial applications, particularly in protecting metals against corrosion (Quadri et al., 2021).

Propiedades

IUPAC Name |

spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12;/h1-2,5-6,11H,3-4,7-9,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXSAZSYCAIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)

![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)

![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)

![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)

![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)